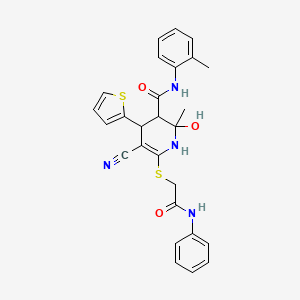
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C28H27ClFN3O3 and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activities : Compounds closely related to 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide have demonstrated potent anti-inflammatory activity. Specifically, some derivatives of this compound have shown significant inhibition of oedema, outperforming phenyl butazone in certain cases (Bhati, 2013).
Antimicrobial Activity : Several derivatives of quinazolinone, a core component of the compound , have been synthesized and shown notable antimicrobial activities against a range of bacteria and fungi. Some of these compounds displayed higher antifungal than antibacterial activity, highlighting their potential as antimicrobial agents (Yurttaş et al., 2020).
Interaction with Human Serum Albumin : Research has shown that fluorine-substituted dihydroquinazoline derivatives, closely related to the compound of interest, can bind to human serum albumin (HSA). This interaction induces conformational and structural changes in HSA and is thought to occur through a static quenching mechanism (Wang et al., 2016).
Potential as Antitubercular Agents : The 2,4-diaminoquinazoline class, related to the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, offering a potential lead for tuberculosis drug discovery (Odingo et al., 2014).
Anticonvulsant Activity : Certain derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl acetamide, structurally related to the compound in focus, have demonstrated promising anticonvulsant activity in experimental studies. These findings suggest potential applications in the development of new treatments for convulsive disorders (El Kayal et al., 2019).
Antioxidant Additives for Lubricating Oils : Some quinazolinone derivatives have been evaluated as antioxidant additives for lubricating oils, demonstrating significant antioxidant activity. This highlights their potential industrial applications (Habib et al., 2014).
properties
IUPAC Name |
2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClFN3O3/c1-18(2)14-15-31-26(34)16-19-10-12-20(13-11-19)33-27(35)21-6-3-4-9-25(21)32(28(33)36)17-22-23(29)7-5-8-24(22)30/h3-13,18H,14-17H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNJOFYSPNWCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


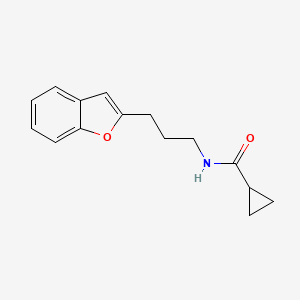
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)
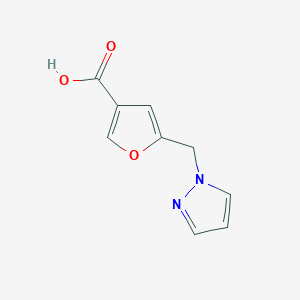

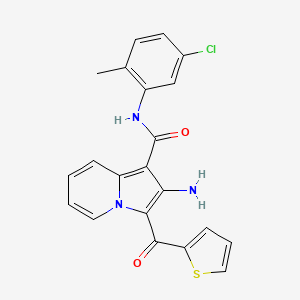
![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
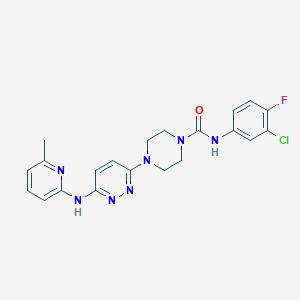

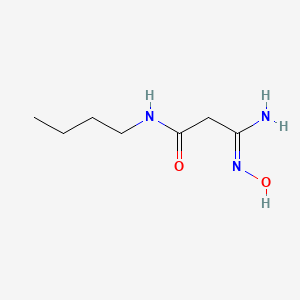
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
